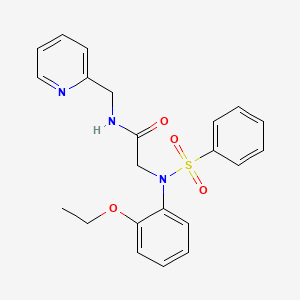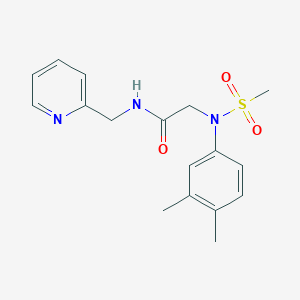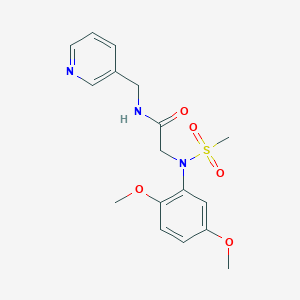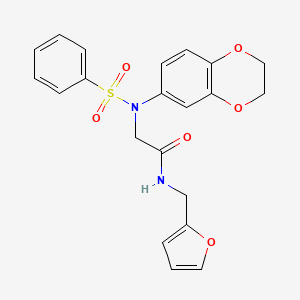
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPPTB, is a chemical compound that has gained significant interest in scientific research. It is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been identified as a potential therapeutic target for the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
EPPTB is a selective inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which is a negative regulator of insulin signaling. N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide dephosphorylates the insulin receptor and other key signaling proteins, leading to the inhibition of insulin signaling. EPPTB binds to the catalytic domain of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, preventing its activity and thereby enhancing insulin signaling.
Biochemical and Physiological Effects:
EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, EPPTB has been shown to have anti-inflammatory and anti-cancer properties. EPPTB has also been shown to increase energy expenditure and reduce body weight in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EPPTB is a selective inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which makes it a valuable tool for studying the role of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide in insulin signaling and other cellular processes. However, EPPTB has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
EPPTB has shown promising results in preclinical studies, and several research directions are currently being pursued. One area of interest is the development of more potent and selective N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors based on the structure of EPPTB. Another area of interest is the investigation of the potential therapeutic applications of EPPTB in the treatment of cancer and other diseases. Additionally, the role of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide in other cellular processes, such as inflammation and metabolism, is an area of active research.
Applications De Recherche Scientifique
EPPTB has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity and glucose homeostasis. EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, EPPTB has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-21-14-7-6-13-20(21)25(30(27,28)19-11-4-3-5-12-19)17-22(26)24-16-18-10-8-9-15-23-18/h3-15H,2,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYPDFEBFTXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3448679.png)
![N-(2,5-Dichloro-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B3448691.png)

![N-(4-cyanophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3448701.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B3448706.png)
![4-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448707.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(3-trifluoromethyl-phenyl)-methanesulfonamide](/img/structure/B3448715.png)

![ethyl 4-[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3448728.png)




